REACTION_CXSMILES
|
[CH:1](=O)[CH2:2][CH2:3][CH2:4][CH:5]=[O:6].Cl.[CH2:9]([NH2:16])[C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1.O=[C:18]([CH2:23]C(O)=O)[CH2:19]C(O)=O.C([O-])(=O)C.[Na+].Cl>O>[CH2:9]([N:16]1[CH:3]2[CH2:2][CH2:1][CH2:23][CH:18]1[CH2:19][C:5](=[O:6])[CH2:4]2)[C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1 |f:1.2,4.5|
|
Name
|
|
Quantity
|
910 mL
|
Type
|
reactant
|
Smiles
|
C(CCCC=O)=O
|
Name
|
|
Quantity
|
344.1 g
|
Type
|
reactant
|
Smiles
|
Cl.C(C1=CC=CC=C1)N
|
Name
|
|
Quantity
|
1050 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
350 g
|
Type
|
reactant
|
Smiles
|
O=C(CC(=O)O)CC(=O)O
|
Name
|
|
Quantity
|
797 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
150 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
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UNSPECIFIED
|
Setpoint
|
50 °C
|
Type
|
CUSTOM
|
Details
|
stirred at this temperature for 4 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
resulting in formation of a thick orange precipitate
|
Type
|
TEMPERATURE
|
Details
|
It was then cooled to ambient temperature
|
Type
|
WAIT
|
Details
|
to stand for 24 h
|
Duration
|
24 h
|
Type
|
WASH
|
Details
|
the resulting aqueous mixture was washed with diethyl ether (2×500 mL)
|
Type
|
EXTRACTION
|
Details
|
extracted with dichloromethane (6×500 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic phase was dried (MgSO4)
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to afford the crude product as a red oil
|
Type
|
CUSTOM
|
Details
|
Purification by chromatography on silica gel with dichloromethane:methanol (49:1
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)N1C2CC(CC1CCC2)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 1.3 mol | |
AMOUNT: MASS | 300 g | |
YIELD: PERCENTYIELD | 54% | |
YIELD: CALCULATEDPERCENTYIELD | 54.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |